N-[(E)-pyridin-3-ylmethylidene]-1,3-thiazol-2-amine
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Overview
Description
(E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (–RC=N–) and are typically synthesized by the condensation of an active carbonyl compound with a primary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE typically involves the condensation reaction between pyridine-3-carbaldehyde and 2-aminothiazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antibacterial, antifungal, and antiviral activities.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Applications in corrosion inhibition and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE involves its interaction with molecular targets such as enzymes and receptors. The azomethine group can coordinate with metal ions, stabilizing them in different oxidation states. This coordination ability is crucial for its biological and catalytic activities. The compound can also interact with DNA, proteins, and other biomolecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Schiff Bases: Compounds containing the azomethine group (–RC=N–).
Pyridine Derivatives: Compounds with a pyridine ring.
Thiazole Derivatives: Compounds with a thiazole ring.
Uniqueness
(E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE is unique due to the combination of the pyridine and thiazole rings, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse biological activities make it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7N3S |
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Molecular Weight |
189.24 g/mol |
IUPAC Name |
(E)-1-pyridin-3-yl-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C9H7N3S/c1-2-8(6-10-3-1)7-12-9-11-4-5-13-9/h1-7H/b12-7+ |
InChI Key |
OQKOABYANBSXPN-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/C2=NC=CS2 |
Canonical SMILES |
C1=CC(=CN=C1)C=NC2=NC=CS2 |
Origin of Product |
United States |
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